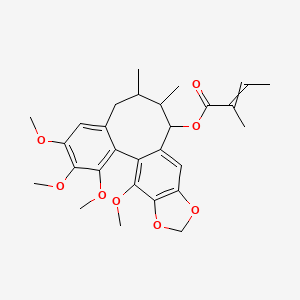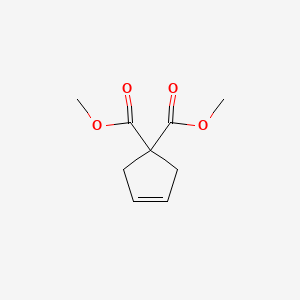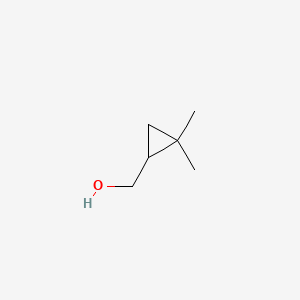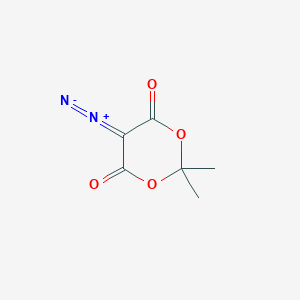
Angeloylisogomisin O
Overview
Description
Angeloylisogomisin O, also known as Schisanwilsonin N, is a compound isolated from the aerial parts of Schisandra propinqua var. propinqua . It is a natural product that falls under the category of Phenylpropanoids Lignans .
Molecular Structure Analysis
Angeloylisogomisin O has a molecular formula of C28H34O8 and a molecular weight of 498.56 . The structure includes a double-bond stereo with 3 of 3 defined stereocentres .Physical And Chemical Properties Analysis
Angeloylisogomisin O has a density of 1.2±0.1 g/cm3, a boiling point of 603.8±55.0 °C at 760 mmHg, and a flash point of 255.5±31.5 °C . It has a molar refractivity of 133.3±0.4 cm3, a polar surface area of 82 Å2, and a molar volume of 403.3±5.0 cm3 . It has 8 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Safety and Hazards
properties
IUPAC Name |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUDCPSZWPLXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Heteroclitin B and where is it found?
A1: Heteroclitin B, also known as Angeloylisogomisin O, is a dibenzocyclooctadiene lignan primarily found in plants belonging to the Schisandra and Kadsura genera. These plants are known for their diverse array of bioactive lignans. Heteroclitin B has been isolated from the stems of Kadsura oblongifolia , Schisandra propinqua var. propinqua , and Kadsura species .
Q2: What are the structural characteristics of Heteroclitin B?
A2: While the provided abstracts don't provide the exact molecular formula and weight of Heteroclitin B, they confirm its classification as a dibenzocyclooctadiene lignan. This means its core structure consists of two benzene rings connected by an eight-membered carbocyclic ring with two double bonds. The specific arrangement of functional groups around this core structure distinguishes Heteroclitin B from other lignans in this class. Detailed spectroscopic data, including 1D and 2D NMR, would be necessary to fully elucidate the structure.
Q3: Has Heteroclitin B displayed any promising biological activity?
A3: Yes, research indicates that Heteroclitin B exhibits cytotoxic activity against several human tumor cell lines. Studies have shown its effectiveness against A549 (lung carcinoma), DU145 (prostate carcinoma), KB (epidermoid carcinoma of the nasopharynx), and HCT-8 (ileocecal carcinoma) cell lines. The reported GI50 values range from 5.1 to 20.0 μg/ml, suggesting potential for further investigation into its anti-cancer properties.
Q4: How does the structure of Heteroclitin B relate to its activity?
A4: Although specific structure-activity relationship (SAR) studies for Heteroclitin B are not detailed in the provided abstracts, research suggests that the presence and position of specific functional groups within the dibenzocyclooctadiene lignan structure influence its cytotoxic activity. For instance, the presence of an angeloyl group in Heteroclitin B distinguishes it from its structural analogs and could contribute to its observed potency. Further research is needed to understand the precise SAR and optimize the structure for enhanced activity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)



